Bienvenue dans la boutique en ligne BenchChem!

7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

medicinal chemistry protecting group strategy parallel synthesis

7‑Hydroxy‑1H‑pyrrolo[2,3‑c]pyridine‑3‑carbaldehyde (CAS 1190314‑56‑7) is a 6‑azaindole‑based heterocyclic building block that bears both a C7 hydroxyl (7‑oxo in the lactim tautomer) and a C3 carbaldehyde group on the fused pyrrolo[2,3‑c]pyridine core. The 7‑hydroxy substituent provides a synthetic handle not present on the more common 7‑unsubstituted (CAS 25957‑65‑7) or 7‑amino (CAS 165669‑36‑3) analogs, enabling O‑directed chemistries while the aldehyde retains the scaffold’s traditional versatility for condensation, reductive amination, and Horner–Wadsworth–Emmons chemistries.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1190314-56-7
Cat. No. B3219010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
CAS1190314-56-7
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1C(=CN2)C=O
InChIInChI=1S/C8H6N2O2/c11-4-5-3-10-7-6(5)1-2-9-8(7)12/h1-4,10H,(H,9,12)
InChIKeyHTDFBZKGHHMPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1190314-56-7) as a Dual‑Handle 6‑Azaindole Building Block


7‑Hydroxy‑1H‑pyrrolo[2,3‑c]pyridine‑3‑carbaldehyde (CAS 1190314‑56‑7) is a 6‑azaindole‑based heterocyclic building block that bears both a C7 hydroxyl (7‑oxo in the lactim tautomer) and a C3 carbaldehyde group on the fused pyrrolo[2,3‑c]pyridine core [1]. The 7‑hydroxy substituent provides a synthetic handle not present on the more common 7‑unsubstituted (CAS 25957‑65‑7) or 7‑amino (CAS 165669‑36‑3) analogs, enabling O‑directed chemistries while the aldehyde retains the scaffold’s traditional versatility for condensation, reductive amination, and Horner–Wadsworth–Emmons chemistries .

Why 7‑Unsubstituted or 7‑Amino Analogs Cannot Replicate 7‑Hydroxy‑1H‑pyrrolo[2,3‑c]pyridine‑3‑carbaldehyde Performance


The 7‑position on the 6‑azaindole scaffold is the primary locus for hydrogen‑bond‑donor/acceptor interactions, metal chelation, and tautomeric modulation [1]. Replacing the 7‑hydroxy group with hydrogen (CAS 25957‑65‑7) removes a hydrogen‑bond donor, eliminates the lactam–lactim equilibrium, and abolishes O‑alkylation/O‑acylation sites, limiting the scope of parallel library design . The 7‑amino analog (CAS 165669‑36‑3) introduces a basic amine that alters the scaffold’s electronic character, solubility profile, and protonation‑dependent binding compared with the neutral 7‑hydroxy/7‑oxo system [2]. Consequently, procurement of the 7‑hydroxy aldehyde is mandatory for programs where O‑derivatization, tautomer‑dependent molecular recognition, or distinct solubility‑polarity profiles are required.

Comparator‑Based Quantitative Evidence for 7‑Hydroxy‑1H‑pyrrolo[2,3‑c]pyridine‑3‑carbaldehyde Selection


Selective 7‑Position Demethylation Confirms Orthogonal Synthetic Handle

Treatment of 4,7‑dimethoxy‑6‑azaindole with TMS‑I gives exclusive demethylation at the 7‑position to afford the 7‑hydroxy‑4‑methoxy product, whereas concentrated HCl demethylates exclusively at the 4‑position [1]. This reagent‑controlled orthogonal selectivity demonstrates that the 7‑hydroxy group on 7‑hydroxy‑1H‑pyrrolo[2,3‑c]pyridine‑3‑carbaldehyde can be selectively liberated or protected without affecting other oxygen‐based substituents, a capability that the 7‑unsubstituted (CAS 25957‑65‑7) and 7‑amino (CAS 165669‑36‑3) comparators inherently lack.

medicinal chemistry protecting group strategy parallel synthesis

7‑Hydroxy‑6‑azaindole Tautomeric Equilibrium Enables Distinct Binding Modalities

1‑Hydroxy derivatives of 6‑azaindoles exist in a lactam–lactim tautomeric equilibrium (7‑oxo ⇌ 7‑hydroxy) that alters the hydrogen‑bond donor/acceptor pattern and electronic distribution on the pyridine ring [1]. In contrast, the 7‑unsubstituted analog (CAS 25957‑65‑7) cannot tautomerize, and the 7‑amino analog (CAS 165669‑36‑3) exists overwhelmingly in the amino form with negligible imine character under physiological conditions [2]. The tautomeric equilibrium in the 7‑hydroxy compound provides two distinct protonation states available for target engagement—a feature directly exploitable in fragment‑based screening but absent in the comparator scaffolds.

molecular recognition tautomerism drug design

Physicochemical Profile Differentiated by Higher H‑Bond Donor Count for Solubility‑Driven Selection

7‑Hydroxy‑1H‑pyrrolo[2,3‑c]pyridine‑3‑carbaldehyde (C₈H₆N₂O₂, MW 162.15) possesses two hydrogen‑bond donor atoms (7‑OH and N1‑H) and two hydrogen‑bond acceptor atoms (C7=O and aldehyde O), yielding a topological polar surface area (TPSA) of 65.7 Ų and a predicted LogP of 0.67 . The 7‑unsubstituted comparator (CAS 25957‑65‑7, C₈H₆N₂O, MW 146.15) has only one H‑bond donor and a lower TPSA (≈41.5 Ų, predicted), while the 7‑methoxy analog (CAS 160590‑40‑9, MW 148.16) has zero H‑bond donors available from the 7‑position [1]. The added H‑bond donor capacity of the 7‑hydroxy compound favors aqueous solubility and crystal engineering, directly affecting formulation success in early‑stage lead profiling.

physicochemical properties solubility optimization lead optimization

6‑Azaindole‑3‑carboxaldehyde Scaffold Validated for Microtubule Inhibitor Programs – 7‑Hydroxy Variant Offers an Unexplored Vector

1H‑Pyrrolo[2,3‑c]pyridine‑3‑carbaldehyde (the 7‑unsubstituted variant, CAS 25957‑65‑7) is established as a key intermediate for the synthesis of α,β‑unsaturated ketone derivatives that act as microtubule inhibitors for tumor therapy . The 7‑hydroxy analog (CAS 1190314‑56‑7) shares the identical C3‑aldehyde reactivity required for condensation to chalcone‑type structures but additionally presents the 7‑hydroxy/7‑oxo functionality for subsequent vector elaboration—generating analogs that interrogate a dimension of chemical space inaccessible from the 7‑unsubstituted precursor.

microtubule inhibitors antitumor agents α,β‑unsaturated ketones

Quantitative, Chromatography‑Free One‑Step Synthesis Enables Reliable Milligram‑to‑Gram Procurement

A published protocol delivers 7‑hydroxy‑1H‑pyrrolo[2,3‑c]pyridine‑3‑carbaldehyde in quantitative yield via a one‑step adapted Vilsmeier reaction, with full characterization by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy [1]. The 7‑unsubstituted analog (CAS 25957‑65‑7) requires a multi‑step sequence (formylation of 6‑azaindole using Cl₂CHOMe/AlCl₃ in DCE/nitromethane, 60% yield) . The availability of a high‑yielding, chromatography‑free route reduces batch‑to‑batch variability and ensures faster, more cost‑effective resupply for repeat synthesis campaigns.

process chemistry synthesis procurement assurance

When to Select 7‑Hydroxy‑1H‑pyrrolo[2,3‑c]pyridine‑3‑carbaldehyde: Evidence‑Derived Application Scenarios


Parallel Library Synthesis Requiring Orthogonal O‑Derivatization at the 7‑Position

For medicinal chemistry programs that rely on late‑stage diversification, the 7‑hydroxy group offers a site‑specific handle for O‑alkylation or Mitsunobu coupling that cannot be exploited with the 7‑unsubstituted scaffold (CAS 25957‑65‑7). The demonstrated orthogonal selectivity between 4‑ and 7‑positions on the azaindole core (TMS‑I for 7‑selective deprotection) provides synthetic confidence that hydroxyl‑based chemistry will not interfere with modifications elsewhere on the scaffold [1].

Fragment‑Based Drug Discovery Leveraging Tautomeric Hydrogen‑Bond Diversity

The 7‑hydroxy/7‑oxo tautomeric system on the 6‑azaindole scaffold presents two distinct hydrogen‑bonding states within a single low‑molecular‑weight fragment, effectively providing two hydrogen‑bond donor orientations for crystallographic fragment screening. This property is absent in the 7‑unsubstituted analog and suppressed in the 7‑amino analog, where the amino‑imine equilibrium is heavily biased (>99% amino form) [2]. The additional H‑bond donor capacity (donor count = 2, versus 1 for the 7‑unsubstituted comparator) further supports fragment solubility under screening conditions .

Microtubule‑Targeted Anticancer Agent Development with Enhanced SAR Dimensionality

The proven utility of 1H‑pyrrolo[2,3‑c]pyridine‑3‑carbaldehyde as a condensation partner for generating α,β‑unsaturated ketone microtubule inhibitors validates the scaffold’s biological relevance . Procuring the 7‑hydroxy variant (CAS 1190314‑56‑7) instead of the 7‑unsubstituted analog doubles the number of diversification vectors on the final bioactive molecule, enabling parallel exploration of substituent effects at both the C3‑derived Michael acceptor and the C7‑derived ether/ester without additional synthetic steps.

Cost‑Sensitive Scale‑Up Campaigns with Tight Resupply Timelines

The published one‑step, quantitative‑yield, chromatography‑free synthesis of 7‑hydroxy‑1H‑pyrrolo[2,3‑c]pyridine‑3‑carbaldehyde [3] contrasts sharply with the multi‑step, moderate‑yield (60%) route to the 7‑unsubstituted comparator . For programs transitioning from milligram discovery to gram‑scale lead optimization, the 7‑hydroxy compound offers inherently lower cost of goods, faster synthesis turn‑around, and reduced purification burden—tangible procurement advantages that compound over repeated orders.

Quote Request

Request a Quote for 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.